molecular formula C15H19ClFN3O2S B1406809 1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride CAS No. 1417567-24-8

1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride

Cat. No.: B1406809
CAS No.: 1417567-24-8
M. Wt: 359.8 g/mol
InChI Key: GSFDNNOEDNOIIY-UHFFFAOYSA-N
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Description

1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride is a useful research compound. Its molecular formula is C15H19ClFN3O2S and its molecular weight is 359.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Dopamine D2 Receptor Ligands in Neuropsychiatric Treatment

Dopamine plays a crucial role in the central and peripheral nervous system, with its five receptor types (D1–5Rs) influencing various physiological and pathological processes. Specifically, D2 receptor (D2R) antagonists and partial agonists are used in managing schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and a lipophilic fragment, indicating that compounds like "1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride" could potentially play a role in this context due to their structural features conducive to high D2R affinity. The review by Jůza et al. (2022) provides a comprehensive overview of therapeutic potentials of D2R modulators, underlining the importance of such compounds in treating neurological disorders [Jůza et al., 2022].

Synthesis and Evaluation of D2-like Receptor Ligands

Arylcycloalkylamines, exemplified by phenyl piperidines and their arylalkyl substituents, constitute pharmacophoric groups in several antipsychotic agents. Research indicates that these groups can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. The study by Sikazwe et al. (2009) explored the contributions of pharmacophoric groups, such as 4'-fluorobutyrophenones, to the potency and selectivity of synthesized agents at D2-like receptors. This study highlights the importance of the composite structure in the efficacy of these ligands, which is relevant to understanding the applications of compounds with the specified structure [Sikazwe et al., 2009].

Properties

IUPAC Name

1-[5-(4-fluorophenyl)-4-methyl-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S.ClH/c1-10-14(11-2-4-12(16)5-3-11)22(20,21)18-15(10)19-8-6-13(17)7-9-19;/h2-5,13H,6-9,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFDNNOEDNOIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(S(=O)(=O)N=C1N2CCC(CC2)N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 2
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 3
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 4
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 6
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride

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